3-Acetylaminopyrazole

Übersicht

Beschreibung

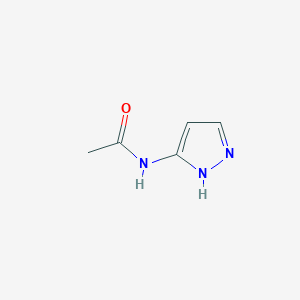

3-Acetylaminopyrazole is a chemical compound with the molecular formula C5H7N3O. It features a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Acetylaminopyrazole can be synthesized through the reaction of 1H-pyrazol-3-amine with acetic anhydride. The process involves dissolving 1H-pyrazol-3-amine in distilled water, followed by the addition of sodium bicarbonate. Acetic anhydride is then added dropwise, and the resulting suspension is heated at reflux overnight .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the simplicity of the reaction setup.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Acetylaminopyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The pyrazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that 3-Acetylaminopyrazole exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, a study demonstrated that derivatives of pyrazole compounds, including this compound, showed significant cytotoxic effects against human cancer cells by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

this compound has also been investigated for its anti-inflammatory properties. Experimental models have revealed that the compound can reduce inflammation markers, making it a candidate for developing new anti-inflammatory drugs. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Neurological Applications

Recent studies suggest that this compound might have neuroprotective effects. Research indicates that it could potentially mitigate neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's by modulating pathways related to oxidative stress and neuroinflammation .

Agricultural Science

Pesticide Development

In agricultural research, this compound is being explored as a potential pesticide. Its efficacy against specific pests has been tested, showing promise in controlling agricultural pests while minimizing environmental impact. The compound's mode of action involves disrupting vital biological processes in target organisms, leading to effective pest management strategies .

Plant Growth Regulation

Additionally, studies have indicated that this compound can serve as a plant growth regulator. It has been observed to enhance growth parameters in various plant species by promoting root development and improving nutrient uptake under stress conditions .

Analytical Chemistry

Detection Methods

In analytical chemistry, this compound is utilized in developing new detection methods for various substances. Its chemical properties allow it to be employed as a reagent in chromatographic techniques for identifying and quantifying other compounds in complex mixtures. This application is particularly relevant in forensic science and environmental monitoring .

Case Study 1: Anticancer Properties

A recent investigation into the anticancer effects of this compound involved treating human breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This study underscores the potential of this compound as a lead compound for developing novel anticancer therapies.

Case Study 2: Agricultural Application

In a field trial assessing the effectiveness of this compound as a pesticide, researchers applied the compound to crops infested with aphids. The results demonstrated a substantial decrease in aphid populations compared to untreated controls, highlighting its potential utility in sustainable agriculture practices.

Wirkmechanismus

The mechanism of action of 3-Acetylaminopyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and the functional groups present. The pyrazole ring allows for binding to enzyme active sites, influencing biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

3-Aminopyrazole: Similar in structure but lacks the acetyl group.

4-Acetylaminopyrazole: Similar but with the acetyl group at a different position.

5-Acetylaminopyrazole: Another isomer with the acetyl group at the 5-position.

Uniqueness: 3-Acetylaminopyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group at the 3-position allows for unique interactions with enzymes and other molecular targets, differentiating it from other pyrazole derivatives .

Biologische Aktivität

3-Acetylaminopyrazole is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the acylation of aminopyrazole derivatives. This process can be achieved through various methods, including the use of acetic anhydride or acetyl chloride in the presence of a base. The resulting compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in cancer cell proliferation and survival. Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines, suggesting its potential as an anticancer agent.

Antiproliferative Activity

Recent studies have utilized the NCI-60 cell line screening to evaluate the antiproliferative effects of this compound. The results indicate that this compound demonstrates selective activity against specific cancer types, including:

- CNS Cancer (SNB-75)

- Renal Cancer (UO-31 and CAKI-1)

In these studies, this compound showed more than 50% inhibition of cell growth after 48 hours of treatment, highlighting its potential efficacy in cancer therapy .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparative analysis with other aminopyrazole derivatives is presented in Table 1.

| Compound | Cell Line | Growth Inhibition (%) | Mechanism of Action |

|---|---|---|---|

| This compound | SNB-75 | >50 | Topoisomerase II inhibition |

| 5-Aminopyrazole | UO-31 | >50 | Kinase inhibition |

| Thiourea Derivative | CAKI-1 | 32.2 | Multiple pathways (not fully elucidated) |

Case Studies and Research Findings

Several case studies have been conducted to assess the real-world applicability and effectiveness of compounds related to this compound:

Eigenschaften

IUPAC Name |

N-(1H-pyrazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-4(9)7-5-2-3-6-8-5/h2-3H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSKIQUMIWCMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380550 | |

| Record name | 3-Acetylaminopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3553-12-6 | |

| Record name | 3-Acetylaminopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of 3-acetamidopyrazole as described in the research?

A1: The research highlights an interesting finding regarding the synthesis of 3-acetamidopyrazole. It states that monoacylation of 3-aminopyrazole unexpectedly yields a mixture of 1- and 2-acylated aminopyrazoles. [] This mixture then undergoes a solid-state rearrangement over time to form the desired 3-acetamidopyrazole. [] The researchers investigated the mechanism and kinetics of this unusual solid-state rearrangement using solid-state and traditional NMR methods. [] This finding is significant as it reveals a unique pathway for obtaining the 3-acetamidopyrazole derivative.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.